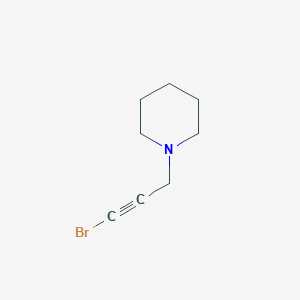

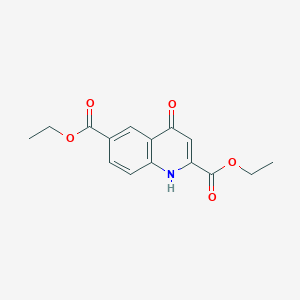

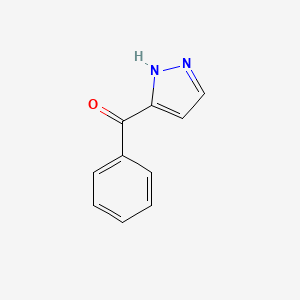

![molecular formula C13H11ClN2O2 B3032566 [4-(4-Chlorophenoxy)phenyl]urea CAS No. 23822-43-7](/img/structure/B3032566.png)

[4-(4-Chlorophenoxy)phenyl]urea

Overview

Description

The compound [4-(4-Chlorophenoxy)phenyl]urea is a derivative of urea where one of the hydrogen atoms is replaced by a 4-chlorophenoxyphenyl group. This modification can potentially alter the physical, chemical, and biological properties of the molecule, making it of interest in various fields such as medicinal chemistry and agriculture.

Synthesis Analysis

The synthesis of urea derivatives can be achieved through several methods. One approach is the Lossen rearrangement, where hydroxamic acids are converted to isocyanates, which then react with amines to form ureas. This method provides good yields without racemization under mild conditions and is compatible with various protecting groups . Another method involves the reaction of amines with carbonyl sources like phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate to produce ureas under mild conditions . Additionally, the synthesis of N-substituted ureas can be accomplished by reacting isocyanates with anilines, as demonstrated in the synthesis of N-(4-Chloro-3-trifluoromethylphenyl)-N'-(4-bromophenyl)urea .

Molecular Structure Analysis

The molecular structure and arrangement of urea derivatives can be determined using techniques such as X-ray diffraction (XRD). For instance, the crystal structure analysis of a related compound, 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one, revealed that it crystallizes in the monoclinic system with a specific space group, and its lattice parameters were calculated . Although this is not the exact compound , the analysis techniques and findings provide insight into how the molecular structure of this compound might be characterized.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. The presence of the urea moiety allows for the formation of hydrogen bonds, which can influence the reactivity and interaction with other molecules. The synthesis methods mentioned earlier involve chemical reactions that are essential for constructing the urea framework.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. For example, the crystal grown from a related compound showed non-linear optical properties and was characterized using UV-visible spectra and refractive index measurements . The presence of chloro and other substituents on the phenyl rings can affect the compound's polarity, solubility, and stability. These properties are crucial for the potential application of this compound in various domains.

Relevant Case Studies

Several studies have explored the biological activity of urea derivatives. For instance, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against cancer cell lines, with some compounds showing significant effects . Another study synthesized N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea compounds, which were analyzed for their structure and potential as human soluble epoxide hydrolase inhibitors . These studies demonstrate the diverse applications of urea derivatives in medicinal chemistry and their potential as therapeutic agents.

Scientific Research Applications

Plant Growth Regulation

A study by Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) synthesized derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, which exhibited good activity as plant growth regulators (Song Xin-jian et al., 2006).

Photocatalytic Degradation

A. Amorisco et al. (2006) investigated the photocatalytic degradation of phenyl-urea herbicides including chloroxuron ([3-[4-(4-chlorophenoxy)phenyl]-1,1-dimethylurea]), identifying several by-products and elucidating the degradation pathways (Amorisco et al., 2006).

Anticancer Agents

Jian Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which demonstrated significant antiproliferative effects on various cancer cell lines, suggesting potential as new anticancer agents (Jian Feng et al., 2020).

Cytokinin Activity

Soshiro Takahashi et al. (1978) synthesized N-phenyl-N′-(4-pyridyl)urea derivatives, including N-phenyl-N′-(2-chloro-4-pyridyl)urea, which showed high cytokinin activity in tobacco callus bioassays (Takahashi et al., 1978).

Corrosion Inhibition

B. Mistry et al. (2011) evaluated 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions, demonstrating their efficacy in protecting metal surfaces (Mistry et al., 2011).

Translation Initiation Inhibitors

S. Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase heme regulated inhibitor, suggesting their potential as anti-cancer agents through the inhibition of translation initiation (Denoyelle et al., 2012).

Enhancement of Adventitious Rooting

A. Ricci and C. Bertoletti (2009) discussed urea derivatives, including N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, which specifically enhance adventitious root formation, indicating their use in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

Epoxy System Acceleration

Wu Fei (2013) explored the accelerating effect of different urea derivatives on the epoxy/dicyandiamide system, contributing to the field of polymer chemistry (Wu Fei, 2013).

Antimicrobial Evaluation

V. Rani et al. (2014) synthesized and characterized novel imidazole ureas containing dioxaphospholanes and evaluated their antimicrobial activities, contributing to pharmaceutical research (Rani et al., 2014).

Mechanism of Action

Target of Action

It’s known that similar compounds with a chloro phenylurea group have demonstrated potent anticancer effects .

Mode of Action

It’s known that similar compounds induce apoptosis in hepatocellular carcinoma cells . This suggests that [4-(4-Chlorophenoxy)phenyl]urea might interact with its targets to trigger programmed cell death.

Biochemical Pathways

Given its potential anticancer effects , it may influence pathways related to cell growth and survival.

Result of Action

Similar compounds have been shown to induce apoptosis in hepatocellular carcinoma cells , suggesting that this compound might have similar effects.

Safety and Hazards

properties

IUPAC Name |

[4-(4-chlorophenoxy)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c14-9-1-5-11(6-2-9)18-12-7-3-10(4-8-12)16-13(15)17/h1-8H,(H3,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNBRWHYYUWQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041211 | |

| Record name | [4-(4-Chlorophenoxy)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23822-43-7 | |

| Record name | N-[4-(4-Chlorophenoxy)phenyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23822-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-(4-(4-chlorophenoxy)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023822437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-[4-(4-chlorophenoxy)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [4-(4-Chlorophenoxy)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(4-Chlorophenoxy)phenyl]urea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72B5LVE5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B3032483.png)

![4-chloro-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032488.png)